molecular formula C12H16N2S B1271781 (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine CAS No. 522606-42-4

(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine

Cat. No. B1271781
M. Wt: 220.34 g/mol
InChI Key: YCRNQRBHURSBNE-UHFFFAOYSA-N
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Description

“(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine” is a compound with the CAS Number: 3420-40-4 . It has a molecular weight of 192.28 . The IUPAC name for this compound is N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine .


Synthesis Analysis

The synthesis of compounds similar to “(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine” has been reported in the literature. For instance, the reaction of nickel and zinc chlorides and nitrates with the ligand N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-2-aminobenzimidazole (BzTz) leads to the formation of new complexes .


Molecular Structure Analysis

The molecular structure of compounds similar to “(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine” has been studied. For example, the X-ray structure of the complexes formed by the reaction of nickel and zinc chlorides and nitrates with the ligand N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-2-aminobenzimidazole (BzTz) reveals a distorted tetrahedral coordination geometry around the metal center .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine” have been studied. For instance, in the presence of trifluoroacetic acid, these compounds lost sulfur giving the thiocarbonyl derivatives .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : New derivatives of 5,6-dihydro-1,3-thiazin-4-one, closely related to the target compound, have been synthesized using various amines and isothiocyanates, showcasing diverse synthetic approaches in the field of organic chemistry (Kulakov et al., 2015).
  • Structural Analysis : X-ray crystallography has been employed to confirm the spatial structures of these compounds, indicating a significant role in structural biology and materials science (Kulakov et al., 2009).

Biological Activity and Applications

  • Antiradical and Anti-inflammatory Activities : Certain derivatives have exhibited high antiradical and anti-inflammatory activities, suggesting potential therapeutic applications (Kulakov et al., 2015).
  • Chemical Reactivity and Basicity : Studies on the basicity and structure of related thiazines provide insights into their chemical reactivity, which is crucial for developing new drugs and materials (Ignatova et al., 1977).

Industrial and Material Science Applications

  • Catalysis and Synthesis : The use of solid acid catalysts like cellulose sulfuric acid for synthesizing thiazine derivatives highlights applications in green chemistry and industrial catalysis (Mofakham et al., 2012).
  • Flame Retardant Properties : Some organic sulfur compounds, including thiazine derivatives, have been studied for their efficacy as flame retardants in materials like polyester and epoxy resins, indicating their potential in material safety applications (Al-Masoudi, 2018).

Future Directions

The future directions for the research on “(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more studies are needed to understand their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

N-(2-phenylethyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-2-5-11(6-3-1)7-9-14-12-13-8-4-10-15-12/h1-3,5-6H,4,7-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRNQRBHURSBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211082
Record name 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine

CAS RN

522606-42-4
Record name 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(2-phenylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522606-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-phenylethyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
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